molecular formula C26H18IN3O2 B3138868 3-Iodo-5-nitro-1-trityl-1H-indazole CAS No. 473416-34-1

3-Iodo-5-nitro-1-trityl-1H-indazole

Cat. No.: B3138868
CAS No.: 473416-34-1
M. Wt: 531.3 g/mol
InChI Key: MIYWDVQXBRZATO-UHFFFAOYSA-N
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Description

3-Iodo-5-nitro-1-trityl-1H-indazole: is a synthetic organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-nitro-1-trityl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a suitable indazole derivative, followed by nitration and tritylation. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired substitutions on the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 3-Iodo-5-nitro-1-trityl-1H-indazole can undergo reduction to form amino derivatives.

    Reduction: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The trityl group can be removed or replaced with other protecting groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products Formed:

  • Amino derivatives from the reduction of the nitro group.
  • Substituted indazoles from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 3-Iodo-5-nitro-1-trityl-1H-indazole is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure allows for the design of molecules that can target specific biological pathways, potentially leading to new treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-Iodo-5-nitro-1-trityl-1H-indazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine and trityl groups can influence the compound’s binding affinity to proteins and enzymes. The pathways involved may include inhibition of specific enzymes or modulation of cellular signaling pathways.

Comparison with Similar Compounds

    3-Iodo-5-nitro-1H-indazole: Lacks the trityl group but shares similar functional groups.

    5-Nitro-1-trityl-1H-indazole: Lacks the iodine atom but retains the nitro and trityl groups.

    3-Iodo-1-trityl-1H-indazole: Lacks the nitro group but has the iodine and trityl groups.

Uniqueness: 3-Iodo-5-nitro-1-trityl-1H-indazole is unique due to the presence of all three functional groups (iodine, nitro, and trityl) on the indazole ring

Biological Activity

3-Iodo-5-nitro-1-trityl-1H-indazole is a complex organic compound belonging to the indazole family, characterized by its unique structural features, including an indazole ring, a nitro group at the 5-position, and a trityl protecting group at the 1-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C26_{26}H22_{22}N3_{3}O2_{2}I. The presence of iodine and nitro groups contributes to its reactivity and potential biological effects. The trityl group enhances stability and solubility, making it a valuable candidate for further chemical modifications.

Research indicates that this compound may act through several mechanisms:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, affecting pathways involved in cell proliferation and survival. Specifically, it may inhibit kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Janus Kinases (JAK), which are implicated in various diseases, including cancer and inflammatory disorders .
  • Reactive Oxygen Species Generation : Similar to other nitro-containing compounds, it may induce the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells .

Biological Activities

The biological activities of this compound have been explored in various studies:

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with related indazole derivatives is beneficial. The following table summarizes some key compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compound C26_{26}H22_{22}N3_{3}O2_{2}IKinase inhibition, anticancerNitro group enhances reactivity
3-Bromo-5-nitro-1-trityl-1H-indazole C26_{26}H22_{22}N3_{3}O2_{2}BrAnticancer activityBromine substitution
5-Azido-3-benzyl-4-formyl-1H-pyrazole C12_{12}H10_{10}N4_{4}OAntimicrobial propertiesBenzyl substituent

Case Studies and Research Findings

Several studies have highlighted the potential applications of indazole derivatives in drug development:

  • In Vitro Studies : Investigations into the binding affinity of this compound with various kinases have demonstrated promising results, suggesting that this compound could serve as a lead for developing selective kinase inhibitors .
  • Computational Studies : Molecular docking studies have provided insights into how this compound interacts with key biological targets. These studies reveal stable binding interactions that may facilitate its therapeutic applications .

Properties

IUPAC Name

3-iodo-5-nitro-1-tritylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18IN3O2/c27-25-23-18-22(30(31)32)16-17-24(23)29(28-25)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYWDVQXBRZATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 27.5 g of 3-iodo-5-nitro-1H-indazole in 300 ml tetrahydrofuran at 0° C. in an atmosphere of nitrogen gas was added 6.1 g of 60% sodium hydride, and the mixture was stirred at the same temperature for 10 minutes. To the mixture was added 39.8 g of trityl chloride, followed by stirring at room temperature for 1 hour. Water was added and the mixture was diluted with ethyl acetate. The organic layer was sequentially washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The resulting crude crystals were washed with diethyl ether, to give 48.5 g of the title compound as colorless crystals.
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27.5 g
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6.1 g
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300 mL
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39.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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